molecular formula C21H19F3N2O3 B2935988 (3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one CAS No. 956964-50-4

(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one

Cat. No.: B2935988
CAS No.: 956964-50-4
M. Wt: 404.389
InChI Key: DOQSYCNJTJREJJ-RGKRWLCDSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored to access Compound X. Notably, recent advances in transition metal-mediated trifluoromethylation reactions have enabled efficient construction of C(sp3, sp2, and sp)-CF3 bonds via C-H/X bond functionalization or addition processes. These methods have facilitated the incorporation of the trifluoromethyl group into organic frameworks, including hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one derivatives like Compound X .

Additionally, unconventional reactions, such as the photolysis of para-substituted 3-trifluoromethyl-3-phenyldiazirine derivatives in the presence of [60]fullerene, have been employed to functionalize methanofullerenes, yielding novel compounds with potential applications .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Research into structurally similar compounds, such as pyrrolopyridines and pyrrolopyrimidines, often focuses on their synthesis and potential as pharmacological agents. For instance, compounds with the pyrrolopyridine core have been explored for their analgesic, anti-inflammatory, and neurobehavioral activities. Such research points to the broad interest in exploring these frameworks for therapeutic purposes, underscoring the relevance of synthetic strategies and pharmacological profiling in the development of new drugs (Massa et al., 1989) Farmaco.

Material Science and Electropolymerization

  • The synthesis and electropolymerization of compounds like dithienopyrrole (DTP) and its isomers indicate a research direction towards materials science, particularly in the development of conducting polymers. These efforts reflect the potential of structurally related compounds in electronic applications, highlighting the relevance of such molecular structures in creating new materials with specific electronic properties (Förtsch & Bäuerle, 2017) Polymer Chemistry.

Antitumor Activity and Drug Design

  • The exploration of pyrrolo[2,3-d]pyrimidine derivatives for antitumor activities, especially targeting folate receptor-mediated uptake and inhibiting specific enzymes in purine nucleotide biosynthesis, showcases the therapeutic potential of these structures. Such research underscores the importance of structural modifications for enhancing drug specificity and efficacy against cancer cells, demonstrating how related compounds could serve as leads in antitumor drug development (Wang et al., 2013) Journal of Medicinal Chemistry.

Methodological Advances in Chemistry

  • The synthesis of various pyrrolopyridine and pyrrolopyrimidine derivatives often involves novel methodological approaches that advance the field of chemistry. For example, the development of new synthetic routes and the use of specific reagents can lead to the discovery of new compounds with potential applications across different scientific disciplines (Pavri & Trudell, 1997) The Journal of Organic Chemistry.

Properties

IUPAC Name

(3aR)-2-(2-hydroxyphenyl)-3a-methyl-1-[3-(trifluoromethyl)benzoyl]-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3/c1-20-10-15(14-7-2-3-8-16(14)27)26(19(20)25-17(28)11-20)18(29)12-5-4-6-13(9-12)21(22,23)24/h2-9,15,19,27H,10-11H2,1H3,(H,25,28)/t15?,19?,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQSYCNJTJREJJ-RGKRWLCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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